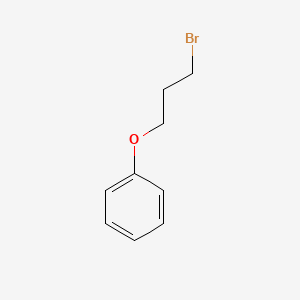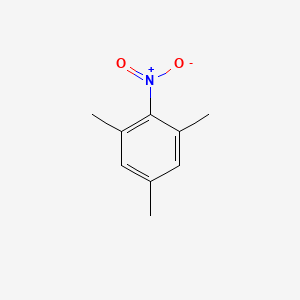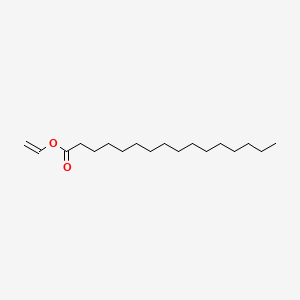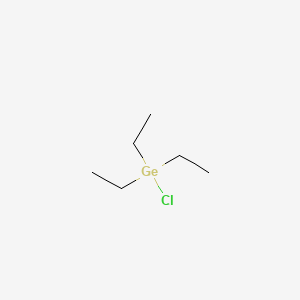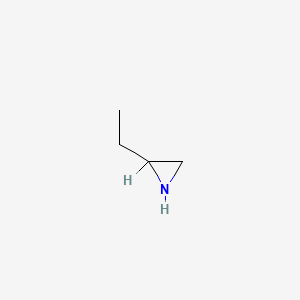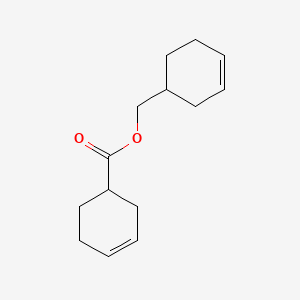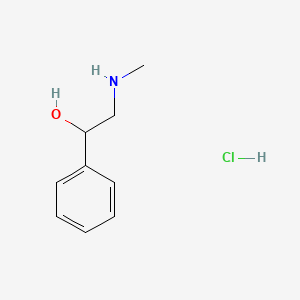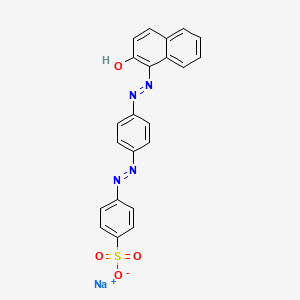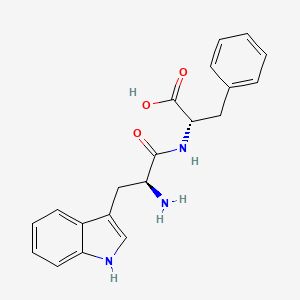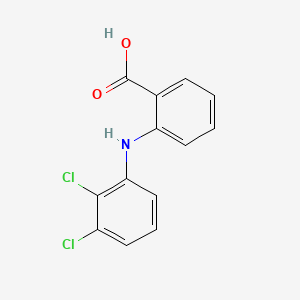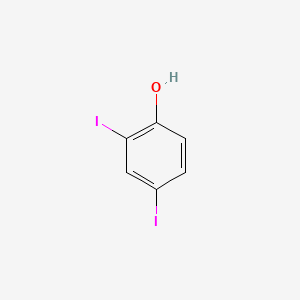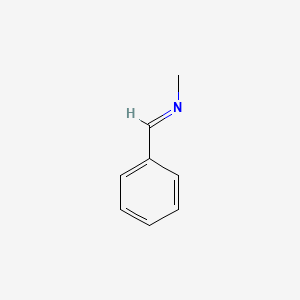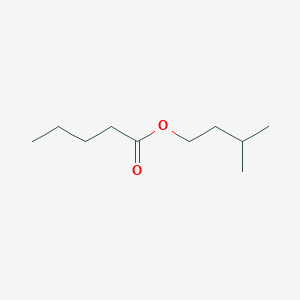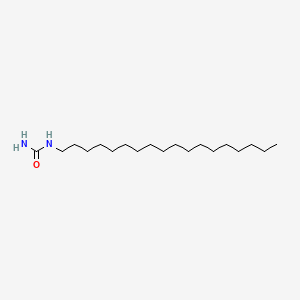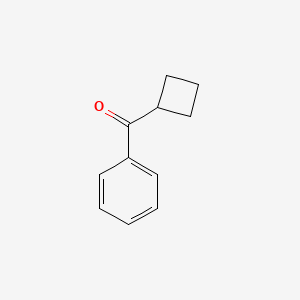
Cyclobutyl phenyl ketone
Descripción general
Descripción
Cyclobutyl phenyl ketone is a chemical compound with the linear formula C6H5COC4H7 . It has a molecular weight of 160.21 . This compound reacts with 2-butanol and di-t-butyl peroxide to yield valerophenone . It has been used to study thermal reactions of parent and phenyl substituted N-acyl cyclobutylimines .
Molecular Structure Analysis
The molecular structure of Cyclobutyl phenyl ketone can be represented by the SMILES stringO=C(C1CCC1)c2ccccc2 . The InChI representation is 1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 . Chemical Reactions Analysis
Cyclobutyl phenyl ketone reacts with 2-butanol and di-t-butyl peroxide to yield valerophenone . It has been used to study thermal reactions of parent and phenyl substituted N-acyl cyclobutylimines .Physical And Chemical Properties Analysis
Cyclobutyl phenyl ketone has a refractive index of n20/D 1.547 (lit.) . It has a boiling point of 114-118 °C/7 mmHg (lit.) and a density of 1.05 g/mL at 25 °C (lit.) . The compound is yellow in color .Aplicaciones Científicas De Investigación
Interaction with Carbanion Centers
Cyclobutylcarbinyl phenyl ketones were studied to understand the stabilization of adjacent carbanion centers. This research found no significant stabilization of the carbanion center by 1-phenyl- and 1-p-nitrophenyl- substituted cyclobutyl groups and only a slight rate enhancement by the 3-phenylcyclobutyl group. This study contributes to understanding the chemical behavior of cyclobutyl phenyl ketones in the presence of carbanion centers (Güven & Peynircioǧlu, 2002).
Synthesis of Carbo- and Heterocyclic Compounds
The synthesis of carbo- and heterocyclic compounds using cyclopropyl and cyclobutyl derivatives was demonstrated through l-proline-catalyzed direct asymmetric aldol reactions. This method allows for the formation of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, expanding the utility of cyclobutyl phenyl ketones in chemical synthesis (Bernard et al., 2007).
Metabolism in Aquatic Species
A study on the metabolism of cyclic phenones, including cyclobutyl phenyl ketone, in rainbow trout revealed their potential for endocrine disruption in aquatic species. This research provides insights into the environmental impact and biological interactions of cyclobutyl phenyl ketones (Serrano et al., 2020).
Synthesis of Antimicrobial Compounds
Cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, along with their derivatives, were synthesized and found to be active against certain microorganisms. This highlights the potential of cyclobutyl phenyl ketones in developing new antimicrobial agents (Koca et al., 2005).
Asymmetric Epoxidation
Ketones containing N-aryl-substituted oxazolidinones, including derivatives of cyclobutyl phenyl ketones, were investigated for their role in the epoxidation of olefins. This research contributes to the field of asymmetric catalysis and the practical application of these compounds in organic synthesis (Shu et al., 2003).
Propiedades
IUPAC Name |
cyclobutyl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEBDOSCXOQNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048201 | |
| Record name | Cyclobutyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl phenyl ketone | |
CAS RN |
5407-98-7 | |
| Record name | Cyclobutyl phenyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl phenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5407-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutyl phenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

